Thymine hydrate Thymine hydrate
Brand Name: Vulcanchem
CAS No.: 13514-92-6
VCID: VC20961461
InChI: InChI=1S/C5H8N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2-3,8H,1H3,(H2,6,7,9,10)
SMILES: CC1C(NC(=O)NC1=O)O
Molecular Formula: C5H8N2O3
Molecular Weight: 144.13 g/mol

Thymine hydrate

CAS No.: 13514-92-6

Cat. No.: VC20961461

Molecular Formula: C5H8N2O3

Molecular Weight: 144.13 g/mol

* For research use only. Not for human or veterinary use.

Thymine hydrate - 13514-92-6

CAS No. 13514-92-6
Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
IUPAC Name 6-hydroxy-5-methyl-1,3-diazinane-2,4-dione
Standard InChI InChI=1S/C5H8N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2-3,8H,1H3,(H2,6,7,9,10)
Standard InChI Key IXLRNGYVHSNFAY-UHFFFAOYSA-N
SMILES CC1C(NC(=O)NC1=O)O
Canonical SMILES CC1C(NC(=O)NC1=O)O

Chemical Properties and Structure

Molecular Identification and Basic Properties

Thymine hydrate is precisely identified through the following chemical parameters:

PropertyValue
CAS Number13514-92-6
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
IUPAC Name6-hydroxy-5-methyl-1,3-diazinane-2,4-dione
Table 1: Chemical Identification Parameters of Thymine Hydrate
The hydrate differs from anhydrous thymine (C5H6N2O2, molecular weight 126.11 g/mol) through the incorporation of water molecules into its crystal structure . This hydration process transforms the chemical properties significantly while maintaining the fundamental nucleobase characteristics of thymine.

Structural Characteristics

Thymine hydrate possesses a unique crystal structure characterized as a channel hydrate. Despite this classification, it exhibits an unusual water:thymine ratio of 0.8:1, making it a stoichiometric hydrate with specific molecular arrangements . This contradicts typical expectations for channel hydrates, which often display variable water content.
The crystal structure features water molecules positioned in tunnels or connected pockets that are exposed to the atmosphere, typical of channel hydrates. These water molecules demonstrate mobility and can escape the tunnels with modest increases in temperature or decreases in relative humidity . This structural arrangement significantly influences the stability and dehydration behavior of thymine hydrate.

Stability and Environmental Conditions

Stability Parameters

Thymine hydrate exhibits specific stability conditions that are critically important for its existence and preservation. Research has established that thymine hydrate remains stable only under particular environmental parameters:

Stability ParameterCondition
Water Activity (aw)> 0.95
Temperature≤ 25°C
Table 2: Critical Stability Parameters for Thymine Hydrate
These strict stability requirements explain why thymine hydrate readily transforms to anhydrous forms under many common laboratory and natural conditions. The stability is influenced significantly by temperature and humidity, with the hydrate quickly converting to anhydrous polymorphs when conditions fall outside these parameters.

Relationship with Anhydrous Forms

Thymine can exist in multiple anhydrous polymorphic forms in addition to its hydrated state. Research has identified at least four anhydrous polymorphs, conventionally labeled as AH A°, AH B, AH C, and AH D. The relationship between thymine hydrate and these anhydrous forms is particularly significant:

  • Thymine hydrate serves as the exclusive precursor to the anhydrous form AH D

  • Depending on dehydration conditions, thymine hydrate can transform into either AH C or AH D

  • At relative humidity levels between 43% and 62.5%, dehydration results directly in AH C

  • Under extreme drying conditions (0% RH), dehydration yields AH D
    This selective transformation based on environmental conditions demonstrates the complex solid-state chemistry of thymine and its hydrate form.

Dehydration Mechanisms and Kinetics

Temperature-Dependent Transformation Pathways

The dehydration pathways of thymine hydrate exhibit strong temperature dependence:

Temperature RangePrimary ProductSecondary Products
< 45°CTd1-
≥ 45°CMixtureTd1 and Td2
> 180°CTd2Traces of Td*
Table 3: Temperature-Dependent Dehydration Products of Thymine Hydrate
Multiphase refinement of synchrotron X-ray powder diffraction data has demonstrated that the anhydrous form Td2 can form via two distinct routes—either directly due to water loss from thymine hydrate or via the polymorphic transformation of Td1 . Additionally, at higher temperatures, evidence of a third transient form (Td*) has been observed, which also converts to Td2.

Biological Significance

Cellular Repair Mechanisms

Due to the potentially mutagenic effects of thymine hydrate formation in DNA, cellular systems have evolved specific repair mechanisms to address this damage. The primary mechanism for removing thymine hydrates from DNA is nucleotide excision repair. This repair system recognizes the distortion in the DNA helix caused by thymine hydrate formation and excises the damaged section, allowing DNA polymerase to synthesize a new, undamaged strand using the complementary strand as a template.

Research Methods and Applications

Spectroscopic Analysis

Various spectroscopic techniques have been employed to study thymine hydrate, with photoelectron spectroscopy being particularly valuable for understanding its excited-state dynamics. Research using liquid-jet time-resolved photoelectron spectroscopy has revealed significant insights into the relaxation dynamics of hydrated thymine .
These studies have identified two contributions with sub-picosecond lifetimes, corresponding to different relaxation paths in the ππ* state involving distinct conical intersections with the ground state . The temporal evolution of ionization energies has been calculated along quantum mechanics/molecular mechanics (QM/MM) molecular dynamics trajectories, providing a detailed understanding of the excited-state behavior of hydrated thymine.

Computational Modeling

Computational methods have been instrumental in characterizing thymine hydrate's properties. Studies modeling the "hydration shell" of thymine in small water clusters have employed various computational approaches including:

Computational MethodApplication
B3LYP/6-31G(d)Geometry optimization
B3LYP/6-31+G(d)Energy calculation
MP2/6-31G(d)Verification and refinement
Table 4: Computational Methods Used in Thymine Hydrate Research
These computational studies have revealed that hydration shell structure is determined by competition between water-water and base-water interactions . Structures showing clustering of water molecules were found to be preferred over structures with water distributed evenly around thymine due to increased attractive interactions between water molecules in the clustered complexes.

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